![molecular formula C16H21N5O3S B2913091 4-(N,N-dimethylsulfamoyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide CAS No. 1207028-28-1](/img/structure/B2913091.png)
4-(N,N-dimethylsulfamoyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMSB is a sulfonamide derivative that has been synthesized and studied for its biological and physiological effects.
Scientific Research Applications
Anticonvulsant Activity
Benzamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Studies on compounds such as 4-amino-N-(2,6-diethylphenyl)benzamide have demonstrated superior efficacy to phenytoin in certain seizure models, indicating potential applications in the development of new anticonvulsant drugs (Lambert et al., 1995).
Antiviral Activity
Research on benzamide-based 5-aminopyrazoles and their derivatives has shown significant antiviral activities against the H5N1 subtype of influenza A virus. These compounds could serve as a basis for developing new antiviral agents, particularly against avian influenza (Hebishy et al., 2020).
Antimicrobial Activity
A series of benzamide derivatives carrying the sulfonamide moiety have been synthesized and displayed interesting antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This research suggests potential applications in the development of new antimicrobial agents (Ghorab et al., 2017).
Enzyme Inhibition
Compounds derived from benzamide have been tested for their inhibitory potential against various enzymes, indicating potential applications in understanding enzyme mechanisms or developing enzyme inhibitors for therapeutic purposes (Saeed et al., 2015).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-12-4-9-15(20-19-12)17-10-11-18-16(22)13-5-7-14(8-6-13)25(23,24)21(2)3/h4-9H,10-11H2,1-3H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCUJGPURKWUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.